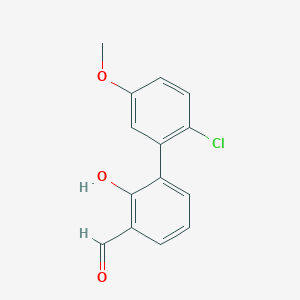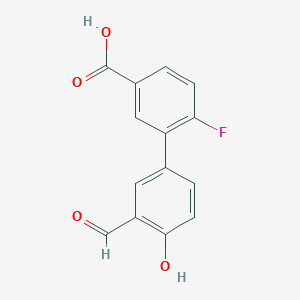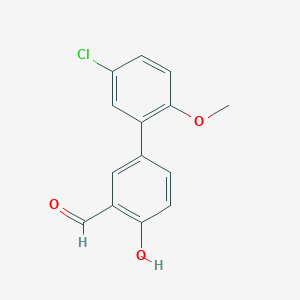
5-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
5-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% (or 5-CMF-2-FP) is an organic compound with a wide range of uses in scientific research. It is a synthetic compound that is used as a building block in organic synthesis, and as a reagent in a variety of biochemical and physiological studies. This compound has been used in the synthesis of a range of compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% involves the conversion of 4-chloro-2-methoxybenzaldehyde to the final product through a series of reactions.
Starting Materials
4-chloro-2-methoxybenzaldehyde, Sodium hydroxide, Methanol, Hydrochloric acid, Sodium chloride, Sodium carbonate, Acetic anhydride, Sulfuric acid, Wate
Reaction
Step 1: Dissolve 4-chloro-2-methoxybenzaldehyde in methanol and add sodium hydroxide. Stir the mixture for 1 hour at room temperature., Step 2: Add hydrochloric acid to the mixture to adjust the pH to 2-3. Filter the resulting solid and wash with water., Step 3: Dissolve the solid in methanol and add sodium chloride. Heat the mixture to reflux for 1 hour., Step 4: Filter the resulting solid and wash with water. Dry the solid under vacuum., Step 5: Dissolve the solid in methanol and add sodium carbonate. Heat the mixture to reflux for 1 hour., Step 6: Filter the resulting solid and wash with water. Dry the solid under vacuum., Step 7: Dissolve the solid in acetic anhydride and add sulfuric acid. Heat the mixture to reflux for 1 hour., Step 8: Cool the mixture and add water. Filter the resulting solid and wash with water., Step 9: Dry the solid under vacuum to obtain 5-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95%.
Wissenschaftliche Forschungsanwendungen
5-CMF-2-FP has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes. Additionally, 5-CMF-2-FP has been used in the synthesis of fluorescent probes for imaging and sensing applications.
Wirkmechanismus
The mechanism of action of 5-CMF-2-FP is not yet fully understood. However, it is believed that the compound acts by binding to certain enzymes and proteins, leading to changes in the activity of these molecules. Additionally, 5-CMF-2-FP may interact with other molecules such as lipids, leading to changes in the structure and function of these molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-CMF-2-FP are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes and proteins, leading to changes in their activity. Additionally, 5-CMF-2-FP may interact with other molecules such as lipids, leading to changes in their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-CMF-2-FP in laboratory experiments is that it is a relatively inexpensive and widely available compound. Additionally, the compound is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using 5-CMF-2-FP in laboratory experiments. For example, the compound is not very stable and may degrade over time. Additionally, the compound may react with other molecules, leading to unwanted side reactions.
Zukünftige Richtungen
Given the wide range of uses of 5-CMF-2-FP, there are many potential future directions for research. For example, further research could be done to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, research could be done to optimize the synthesis of the compound, as well as to develop new applications for the compound. Finally, further research could be done to better understand the advantages and limitations of using 5-CMF-2-FP in laboratory experiments.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-7-11(15)4-5-12(14)9-2-3-10(8-16)13(17)6-9/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTPAASOUUDGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685266 | |
| Record name | 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261976-77-5 | |
| Record name | 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)






